Methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate
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Overview
Description
Methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by their unique structure, where two rings are connected through a single carbon atom. The specific structure of this compound includes a diazaspirodecane core, which is known for its rigidity and three-dimensional properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Diazaspirodecane Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzoate Group: The benzoate group can be introduced through esterification reactions, where the diazaspirodecane core is reacted with benzoic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[4.5]decane: A similar compound with a different substitution pattern, used in various chemical and biological studies.
2,8-Diazaspiro[4.5]decane: Another related compound with potential biological activity.
Uniqueness
Methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its rigid spiro structure and the presence of both diazaspirodecane and benzoate groups make it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-19-9-4-7-18(17(19)23)8-10-20(12-18)15(21)13-5-3-6-14(11-13)16(22)24-2/h3,5-6,11H,4,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKAFZOHWIFYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC(=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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